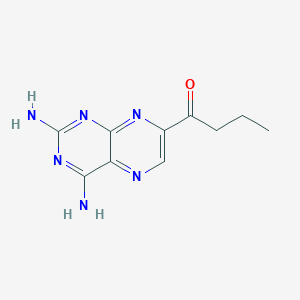

1-(2,4-Diaminopteridin-7-yl)butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Diaminopteridin-7-yl)butan-1-one is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C10H12N6O and a molecular weight of 232.24 g/mol.

Métodos De Preparación

The synthesis of 1-(2,4-Diaminopteridin-7-yl)butan-1-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pteridine ring, followed by the introduction of the butanone moiety. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

1-(2,4-Diaminopteridin-7-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino groups on the pteridine ring are replaced by other functional groups.

Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products: The major products formed depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

1-(2,4-Diaminopteridin-7-yl)butan-1-one has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological assays.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.

Industry: It is utilized in the development of new materials and as a component in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Diaminopteridin-7-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact pathways and molecular targets are subjects of ongoing research.

Comparación Con Compuestos Similares

1-(2,4-Diaminopteridin-7-yl)butan-1-one can be compared with other pteridine derivatives:

Similar Compounds: Examples include 2,4-diaminopteridine, 7-methylpteridine, and 6-hydroxypteridine.

Uniqueness: The presence of the butanone moiety in this compound distinguishes it from other pteridine derivatives, potentially offering unique chemical properties and biological activities.

Actividad Biológica

1-(2,4-Diaminopteridin-7-yl)butan-1-one is a derivative of 2,4-diaminopteridine, a compound known for its biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pteridine core followed by alkylation. The synthetic routes often utilize various reagents to achieve the desired structural modifications. For example, derivatives of 2,4-diaminopteridine have been synthesized in moderate to good yields through established methodologies involving nucleophilic substitutions and cyclization reactions .

Pharmacological Properties

The biological activity of this compound can be assessed through various pharmacological tests:

- Inhibitory Activity : Compounds related to 2,4-diaminopteridine exhibit significant inhibitory effects on inducible nitric oxide synthase (iNOS). For instance, certain derivatives have shown IC50 values comparable to methotrexate (MTX), indicating potential use in inflammatory conditions .

- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on related diamino compounds indicate that they disrupt cell cycles and induce apoptosis through oxidative stress mechanisms .

The mechanism by which this compound exerts its effects is multifaceted:

- Oxidative Stress Induction : The compound may promote oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular apoptosis. This has been observed in studies where related compounds inhibited polyamine biosynthesis and disrupted redox balance in cells .

- Cell Cycle Disruption : Research indicates that treatment with these compounds results in increased expression of p53 and activation of ataxia-telangiectasia mutated (ATM) protein, leading to cell cycle arrest and apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Septic Shock Model : In vivo studies using septic shock models demonstrated that certain derivatives could increase blood pressure and provide protective effects against immunological liver injury. This suggests a potential application in treating septic conditions .

- Cancer Treatment : Investigations into the cytotoxic effects on colon carcinoma cells revealed that related compounds could reduce cell viability significantly. The IC50 value for one such analogue was reported at approximately 0.3 mM after 24 hours of exposure .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

1-(2,4-diaminopteridin-7-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O/c1-2-3-6(17)5-4-13-7-8(11)15-10(12)16-9(7)14-5/h4H,2-3H2,1H3,(H4,11,12,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZILDUTGNKQKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CN=C2C(=NC(=NC2=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649906 |

Source

|

| Record name | 1-(2,4-Diaminopteridin-7-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107260-56-0 |

Source

|

| Record name | 1-(2,4-Diaminopteridin-7-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.